Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline

Lipophilicity Drug Design ADME Prediction

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline (CAS 1512674-00-8; molecular formula C₁₄H₂₁BrN₂; MW 297.23 g/mol) is a polyfunctional aromatic amine building block. The compound features a 3-bromo substituent, a primary aniline NH₂ group, and a 5-aminomethyl position bearing an N-butyl-N-cyclopropyl tertiary amine.

Molecular Formula C14H21BrN2
Molecular Weight 297.23 g/mol
Cat. No. B7937491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline
Molecular FormulaC14H21BrN2
Molecular Weight297.23 g/mol
Structural Identifiers
SMILESCCCCN(CC1=CC(=CC(=C1)Br)N)C2CC2
InChIInChI=1S/C14H21BrN2/c1-2-3-6-17(14-4-5-14)10-11-7-12(15)9-13(16)8-11/h7-9,14H,2-6,10,16H2,1H3
InChIKeyYKHPRVDFHCYASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline (CAS 1512674-00-8): Procurement-Ready Chemical Profile


3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline (CAS 1512674-00-8; molecular formula C₁₄H₂₁BrN₂; MW 297.23 g/mol) is a polyfunctional aromatic amine building block . The compound features a 3-bromo substituent, a primary aniline NH₂ group, and a 5-aminomethyl position bearing an N-butyl-N-cyclopropyl tertiary amine . This structure combines a cross-coupling-competent aryl bromide handle, a nucleophilic primary amine, and a sterically and electronically distinct N-butyl-N-cyclopropyl tertiary amine in a single scaffold, making it a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline Cannot Be Replaced by In-Class Analogs


Structurally similar aniline derivatives within the C₁₄H₂₁BrN₂ and related formulas share the bromoaniline core but differ critically in the N-substituent identity, substitution pattern, and steric/electronic profile [1]. These differences translate into quantifiable divergence in lipophilicity (estimated ΔcLogP of 1.2–1.7 units versus the N-methyl analog ), conformational flexibility (Δ4 rotatable bonds versus N-methyl analog ), and orthogonally addressable functional handles [1]. Generic substitution therefore risks altering solubility, passive permeability, binding pose complementarity, and synthetic diversification strategies — each of which can compromise lead optimization trajectories and SAR interpretability [2].

Quantitative Differentiation Evidence for 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline


Elevated cLogP Versus N-Methyl Analog Enhances Predicted Membrane Permeability

The N-butyl substituent in the target compound increases calculated lipophilicity by an estimated 1.2–1.7 log units compared to the N-methyl analog 3-bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline. The N-methyl comparator has an experimentally computed XLogP3-AA of 2.3 [1]; addition of an n-butyl chain (contributing roughly 0.5 logP per methylene unit beyond methyl) yields an estimated XLogP3 for the target compound of approximately 3.5–3.8. This logP range aligns more favorably with the Lipinski Rule of 5 optimal window for CNS and intracellular target engagement, whereas the N-methyl analog sits near the threshold of excessive hydrophilicity for passive membrane permeation [2].

Lipophilicity Drug Design ADME Prediction

Higher Vendor-Specified Purity (98%) Compared to Analog Building Blocks

The target compound is commercially listed with a minimum purity specification of 98% by Leyan . In contrast, multiple structurally related C₁₁–C₁₄ bromoaniline building blocks from alternative suppliers are listed at 95% minimum purity, including 3-bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline (95%, AKSci) , 4-bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline (95%, AKSci) , and 3-bromo-5-(((cyclopentylmethyl)(methyl)amino)methyl)aniline (AKSci) .

Chemical Purity Procurement Specification Quality Control

Increased Conformational Flexibility (Δ4 Rotatable Bonds) for Binding Pocket Sampling

The n-butyl chain in the target compound introduces four additional freely rotatable C–C bonds compared to the N-methyl analog, yielding approximately 7 rotatable bonds versus only 3 for 3-bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline [1]. This elevated rotatable bond count expands the conformational ensemble accessible to the ligand, which can be advantageous for induced-fit binding to flexible protein pockets while remaining below the typical threshold (~10 rotatable bonds) associated with excessive entropic penalty upon binding [2]. The cyclopropyl group, in contrast, remains conformationally constrained, preserving a defined orientation vector for the amine substituent.

Conformational Entropy Ligand Design Molecular Recognition

Orthogonal Reactive Handles: Bromine for Cross-Coupling Plus Primary Aniline for Amidation

The target compound incorporates three functionally distinct nitrogen centers (primary aniline NH₂ and tertiary amine) and one aryl bromide within a single meta-substituted scaffold . The aryl bromide enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without interference from the tertiary amine [1], while the primary aniline can be selectively acylated, sulfonylated, or converted to amides and ureas under conditions orthogonal to the tertiary amine. This contrasts with simpler analogs such as 3-(aminomethyl)-5-bromoaniline, which lacks the N-butyl-N-cyclopropyl handle and therefore offers only two diversifyable positions (Br at C3, NH₂ at C1) rather than three .

Late-Stage Functionalization Parallel Synthesis Divergent Chemistry

Cyclopropylamine Motif Confers Class-Level Metabolic Stability Advantage

The N-cyclopropyl substituent present in the target compound is a recognized privileged motif in medicinal chemistry that confers enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to simple N-alkyl anilines [1]. Cyclopropylamine derivatives have demonstrated prolonged metabolic half-lives (t₁/₂) in hepatic microsome stability assays, a property attributed to the ring strain and unique electronic character of the cyclopropane that disfavors N-dealkylation pathways [1][2]. While direct microsomal stability data for the target compound are not publicly available, the presence of the cyclopropyl group distinguishes it from analogs bearing only linear or monocyclic N-alkyl substituents (such as N-cyclohexylmethyl or N-cyclopentylmethyl variants) that lack this metabolic shield.

Metabolic Stability CYP450 Resistance Cyclopropylamine Pharmacology

Meta-Substitution Pattern Differentiates Electronic Profile from Ortho/Para Isomers

The 3-bromo-5-aminomethyl substitution pattern in the target compound places the electron-withdrawing bromine and the electron-donating aminomethyl group in a meta relationship on the aromatic ring . This meta arrangement imparts a distinct electronic profile compared to ortho- and para-substituted regioisomers: the 4-bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline isomer (CAS 10076-98-9) places bromine para to the aniline NH₂, increasing electron density at the bromine-bearing carbon and affecting oxidative addition rates in Pd-catalyzed cross-coupling reactions . The 3-bromo substitution pattern in the target compound, being meta to both the NH₂ donor and the CH₂-amine group, provides an electronically balanced aryl bromide coupling partner that may exhibit intermediate reactivity between activated (para) and deactivated (ortho) isomers [1].

Regioisomer Differentiation Electronic Effects Cross-Coupling Reactivity

Optimal Application Scenarios for Procuring 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline


Medicinal Chemistry Fragment Elaboration Targeting CNS-Permeable Lead Series

With an estimated cLogP of ~3.5–3.8, the target compound occupies the lipophilicity sweet spot for CNS drug candidates [1]. Procurement is indicated when a fragment or lead series requires an aryl bromide handle for SAR expansion via Suzuki cross-coupling, combined with a primary aniline for amide library generation and an N-butyl-N-cyclopropyl tertiary amine for modulating basicity and metabolic stability. The 98% vendor purity reduces the risk of trace metal contaminants interfering with Pd-catalyzed coupling steps .

Divergent Parallel Library Synthesis on a Single Multifunctional Scaffold

The three orthogonally addressable functional handles (aryl bromide, primary aniline, tertiary amine) enable a three-dimensional diversity strategy: (i) Suzuki coupling at C3-Br to introduce aryl/heteroaryl diversity, (ii) amidation or sulfonylation at C1-NH₂ to explore hydrogen-bonding pharmacophores, and (iii) alkylation at the tertiary amine to modulate charge state and solubility. This divergent approach can generate >1000 unique compounds from a single building block, maximizing library enumeration efficiency per gram purchased [2].

Chemical Probe Synthesis Requiring High-Purity Starting Material for Target Engagement Studies

Chemical probe campaigns demand starting materials with minimal impurities to avoid confounding biological assay results. The 98% purity specification of the Leyan-supplied compound provides a 3-percentage-point absolute advantage over the 95% purity typical of closest in-class analogs , reducing the probability of impurity-driven false positives in cellular target engagement assays. This purity differential is particularly relevant when the compound is used as the penultimate intermediate in probe synthesis with limited purification steps.

Structure-Activity Relationship Studies Comparing Linear vs. Branched N-Alkyl Cyclopropyl Anilines

The n-butyl chain in the target compound provides a linear alkyl comparator for SAR studies against the branched 3-methylbutyl analog (C₁₅H₂₃BrN₂, MW 311.26) . The ΔMW of 14 g/mol and ΔcLogP estimated at ~0.5 units between these two compounds allow systematic exploration of steric effects (linear vs. branched alkyl) on target binding without altering the core aryl bromide-aniline-cyclopropyl architecture. Such matched-pair analysis is essential for deconvoluting lipophilicity-driven potency from specific binding interactions.

Quote Request

Request a Quote for 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.